molecular formula C26H31NO6 B1665368 Amitriptyline N-glucuronide CAS No. 112806-33-4

Amitriptyline N-glucuronide

Cat. No.: B1665368
CAS No.: 112806-33-4
M. Wt: 453.5 g/mol
InChI Key: WXMXRAPAGYPAJI-ARXROMJUSA-N
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Description

Amitriptyline N-glucuronide is a metabolite of the tricyclic antidepressant amitriptyline. Amitriptyline is widely used to treat various mental health conditions, including major depressive disorder, anxiety disorder, and bipolar disorder. The compound is formed through the glucuronidation process, where amitriptyline undergoes conjugation with glucuronic acid, resulting in the formation of a quaternary ammonium-linked glucuronide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amitriptyline N-glucuronide involves the enzymatic conjugation of amitriptyline with glucuronic acid. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase. The reaction conditions include an optimal pH range of 5.5 to 7.5 and a temperature range of 37°C to 60°C .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale enzymatic reactions. The use of recombinant β-glucuronidase enzymes, such as IMCSzyme™, has been shown to enhance the efficiency of the hydrolysis process, leading to higher yields of the desired glucuronide .

Mechanism of Action

The mechanism of action of amitriptyline N-glucuronide is primarily related to its parent compound, amitriptyline. Amitriptyline inhibits the reuptake of neurotransmitters such as norepinephrine and serotonin by blocking their transporters, thereby increasing their concentration at synaptic clefts in the brain . This action helps alleviate symptoms of depression and anxiety.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12,21-25,28-30H,7,13-15H2,1-2H3/t21-,22-,23+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMXRAPAGYPAJI-ARXROMJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112806-33-4
Record name Amitriptyline N-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112806334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amitriptyline N-glucuronide
Reactant of Route 2
Amitriptyline N-glucuronide
Reactant of Route 3
Amitriptyline N-glucuronide
Reactant of Route 4
Amitriptyline N-glucuronide
Reactant of Route 5
Amitriptyline N-glucuronide
Reactant of Route 6
Amitriptyline N-glucuronide

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